(4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone
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Description
(4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
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Biological Activity
The compound (4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its complex structure consisting of a piperazine ring, a triazole moiety, and a pyridine group. The molecular formula is C19H22N6O2S with a molecular weight of approximately 378.48 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Inhibitors of COX-II have been highlighted for their anti-inflammatory properties without the ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antiproliferative Effects : Studies suggest that compounds similar to this one may inhibit cell proliferation by targeting specific kinases involved in cancer progression . The presence of the piperazine and triazole rings enhances the compound's ability to interact with these targets.
Antimicrobial Activity
Research indicates that derivatives containing the piperazine moiety exhibit significant antimicrobial properties. For instance, compounds bearing similar structures have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth .
Antioxidant Properties
The antioxidant activity of related compounds has been documented, suggesting that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on COX-II Inhibition :
- Antimicrobial Screening :
- Antioxidant Evaluation :
Data Summary Table
Properties
IUPAC Name |
[1-(2-methylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-15-5-3-4-6-17(15)26-19(16-7-9-21-10-8-16)18(22-23-26)20(27)24-11-13-25(14-12-24)30(2,28)29/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOYDDAUGUTHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCN(CC3)S(=O)(=O)C)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.